molecular formula C11H7ClF3N3O2 B7817075 methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 948007-85-0

methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B7817075
CAS No.: 948007-85-0
M. Wt: 305.64 g/mol
InChI Key: YPAJODBFINHPRB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring:

  • A 5-chloro substituent on the triazole ring.
  • A 3-(trifluoromethyl)phenyl group at the N1 position.
  • A methyl carboxylate ester at the C4 position.

This structure confers unique physicochemical properties, including enhanced metabolic stability (due to the trifluoromethyl group) and lipophilicity (from the ester moiety).

Properties

IUPAC Name

methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-20-10(19)8-9(12)18(17-16-8)7-4-2-3-6(5-7)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAJODBFINHPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139083
Record name Methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948007-85-0
Record name Methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948007-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name Substituents (Triazole Ring) Functional Group at C4 Key Structural Features Biological/Industrial Relevance
Methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (Target) 5-Cl, 1-(3-CF3-phenyl) Methyl carboxylate High lipophilicity, electron-withdrawing CF3 Potential agrochemical/pharmaceutical agent
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide, USP Related Compound A) 1-(2-F-benzyl) Carboxamide Enhanced solubility (amide vs. ester) Antiepileptic drug
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (USP Related Compound B) 1-(2,6-diF-benzyl) Methyl carboxylate Steric hindrance from diF-benzyl Pharmaceutical impurity standard
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[...]thiourea (Compound 20b, ) 1-(3,5-diCF3-phenyl), thiourea linkage Thiourea Hydrogen-bonding capacity (thiourea) Enzyme inhibitor candidate
Aprepitant derivative () Complex morpholino-triazole hybrid Triazolone Multitargeting pharmacophore Anti-emetic drug

Key Observations :

  • Substituent Effects : The trifluoromethyl group in the target compound enhances metabolic resistance compared to fluorobenzyl analogs (e.g., Rufinamide) . The 5-chloro substituent may increase electrophilicity, influencing reactivity in nucleophilic environments.
  • Functional Group Impact: The methyl carboxylate in the target compound reduces solubility compared to carboxamide derivatives (e.g., Rufinamide) but improves membrane permeability .

Physicochemical and Spectroscopic Properties

  • NMR/IR Data :

    • The target’s 1H-NMR would show distinct aromatic proton signals from the 3-CF3-phenyl group (δ ~7.5–8.5 ppm) and a singlet for the methyl ester (δ ~3.8–4.0 ppm). This contrasts with thiourea derivatives (), where NH protons appear as broad signals (δ ~10–12 ppm) .
    • IR Spectroscopy : The ester carbonyl (C=O) stretch (~1740 cm⁻¹) differs from carboxamide (C=O ~1680 cm⁻¹) and thiourea (C=S ~1250 cm⁻¹) .
  • Crystallography and Geometry :

    • Tools like SHELXL () and the Cambridge Structural Database (CSD) () enable comparison of bond lengths/angles. For example, the triazole ring in the target compound likely exhibits shorter N-N bonds (~1.31 Å) compared to amide-linked analogs due to electronic effects .

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